molecular formula C18H17ClN2O3 B2660239 (E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime CAS No. 881934-71-0

(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime

Cat. No.: B2660239
CAS No.: 881934-71-0
M. Wt: 344.8
InChI Key: CHFUDUATUOYKJN-AWQFTUOYSA-N
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Description

(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime is a complex organic compound characterized by its unique structure, which includes an indole core, a chlorophenoxy group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced through a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate electrophile.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Oxime Formation: The final step involves the formation of the oxime group by reacting the aldehyde with hydroxylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced analogs, and substituted derivatives, each with distinct chemical and physical properties.

Scientific Research Applications

(E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Inducing Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(4-bromophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime: Similar structure with a bromine atom instead of chlorine.

    (E)-1-(3-(4-fluorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime: Similar structure with a fluorine atom instead of chlorine.

    (E)-1-(3-(4-methylphenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (E)-1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1H-indole-3-carbaldehyde oxime lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenoxy group, in particular, may enhance its interactions with certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-[3-[(E)-hydroxyiminomethyl]indol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c19-14-5-7-16(8-6-14)24-12-15(22)11-21-10-13(9-20-23)17-3-1-2-4-18(17)21/h1-10,15,22-23H,11-12H2/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFUDUATUOYKJN-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(COC3=CC=C(C=C3)Cl)O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC(COC3=CC=C(C=C3)Cl)O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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